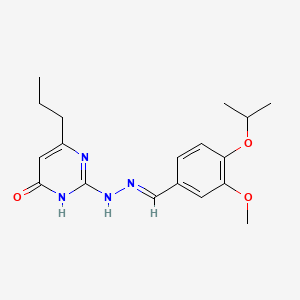![molecular formula C19H18N4O4S B13373358 3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373358.png)
3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method includes the reaction of 4-methoxyphenol with formaldehyde to form bis(4-methoxyphenoxy)methane, which is then reacted with triazole and thiadiazole derivatives in the presence of a catalyst such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the triazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent
Agrochemicals: The compound is being investigated as a potential fungicide and herbicide.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as urease, which is crucial for the survival of certain microorganisms . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Various derivatives with modifications at different positions on the ring structure.
Uniqueness
3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxyphenoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C19H18N4O4S |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
3,6-bis[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O4S/c1-24-13-3-7-15(8-4-13)26-11-17-20-21-19-23(17)22-18(28-19)12-27-16-9-5-14(25-2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
WMFCBNXAIJSVDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13373275.png)
![2-[(4-pyridinylmethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373289.png)
![Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B13373296.png)
![3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13373297.png)
![3-(1-benzofuran-2-yl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373305.png)

![5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13373313.png)
![S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate](/img/structure/B13373317.png)
![4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B13373323.png)
![1-allyl-3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1H-imidazol-3-ium](/img/structure/B13373325.png)
![N-(2-hydroxypropyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B13373331.png)
![3-[(4-chlorophenyl)(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyridinyl)methyl]-6-methyl-2,4(1H,3H)-pyridinedione](/img/structure/B13373336.png)
![1-Acetyl-4-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B13373345.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373366.png)
